

Molecular Weight and Bioanalytical Applications of Deuterated Choline Fenofibrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Choline Fenofibrate-d6

Cat. No.: B1160085

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Executive Summary & Clinical Context

Choline fenofibrate is a highly soluble, delayed-release salt formulation of fenofibric acid, utilized clinically as a peroxisome proliferator-activated receptor alpha (PPAR α) agonist for the management of severe hypertriglyceridemia and mixed dyslipidemia. Unlike traditional fenofibrate—a highly lipophilic prodrug ester that requires administration with a high-fat meal for optimal absorption—the choline salt formulation dissociates rapidly in the gastrointestinal tract, ensuring high bioavailability regardless of food intake.

In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. To ensure absolute quantitative accuracy, stable isotope-labeled internal standards (SIL-IS) are mandatory. **Choline fenofibrate-d6** (and its active circulating moiety, fenofibric acid-d6) serves this exact purpose. This whitepaper details the precise molecular weight calculations, structural causality, and validated bioanalytical workflows associated with deuterated choline fenofibrate.

Chemical Identity & Structural Analysis

To understand the mass spectrometry of these compounds, one must first dissect their molecular weights and structural composition. Choline fenofibrate is a 1:1 salt comprising the fenofibric acid anion and the choline cation.

Unlabeled Choline Fenofibrate

- Molecular Formula: $C_{22}H_{28}ClNO_5$
- Molecular Weight: 421.91 g/mol [4]
- Composition: Fenofibric acid ($C_{17}H_{15}ClO_4$, 318.75 g/mol) + Choline ($C_5H_{14}NO^+$, 104.17 g/mol)

Deuterated Choline Fenofibrate-d6

In the synthesis of the stable isotope-labeled standard, six hydrogen atoms are replaced by six deuterium (2H) atoms.

- Molecular Formula: $C_{22}H_{22}D_6ClNO_5$ (often denoted as $C_{17}D_6H_8ClO_4 \cdot C_5H_{14}NO$)
- Molecular Weight: 427.95 g/mol [1]

Causality of the Mass Shift (+6.04 Da)

The substitution of six hydrogen atoms (atomic mass ~1.008 Da) with six deuterium atoms (atomic mass ~2.014 Da) results in a net mass increase of approximately 6.04 Da.

Why the gem-dimethyl group? In **choline fenofibrate-d6**, the deuterium atoms are specifically incorporated into the gem-dimethyl group of the propanoic acid moiety (SMILES: $[2H]C([2H])([2H])C(\dots)(C(=O)O)C([2H])([2H])[2H]$). This specific structural choice is highly deliberate:

- Metabolic Stability: The gem-dimethyl group is not a primary site for cytochrome P450-mediated oxidation or glucuronidation.
- Prevention of H/D Exchange: Unlike protons on carboxylic acids, hydroxyls, or aromatic rings, the carbon-bound deuterium atoms on the methyl groups do not undergo back-exchange with hydrogen in aqueous plasma matrices or acidic mobile phases during LC-MS/MS.

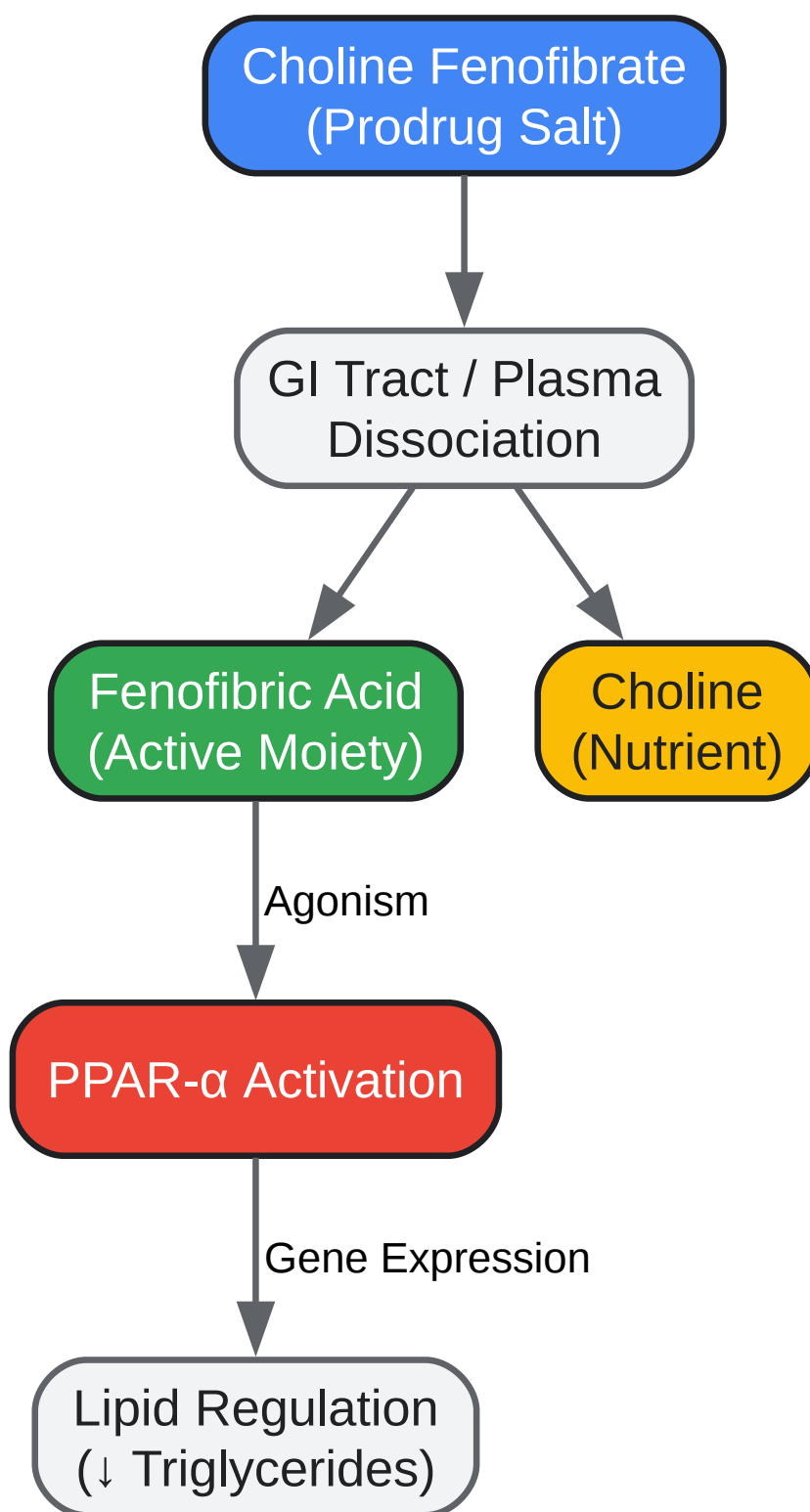
- Isotopic Cross-Talk Elimination: A mass shift of +6 Da ensures that the naturally occurring heavy isotopes of the unlabeled drug (e.g., ^{13}C or ^{37}Cl) do not overlap with the internal standard's mass channel, preventing false-positive signal inflation.

Comparative Physicochemical Data

| Property | Choline Fenofibrate (Unlabeled) | Choline Fenofibrate-d6 (Deuterated) |
|------------------------|--|--|
| Molecular Formula | $\text{C}_{22}\text{H}_{28}\text{ClNO}_5$ | $\text{C}_{22}\text{H}_{22}\text{D}_6\text{ClNO}_5$ |
| Total Molecular Weight | 421.91 g/mol | 427.95 g/mol |
| Active Moiety Formula | $\text{C}_{17}\text{H}_{15}\text{ClO}_4$ (Fenofibric Acid) | $\text{C}_{17}\text{H}_9\text{D}_6\text{ClO}_4$ (Fenofibric Acid-d6) |
| Active Moiety MW | 318.75 g/mol | 324.79 g/mol |
| Isotopic Mass Shift | N/A | +6.04 Da |
| Primary MRM Transition | m/z 317.1 → 230.9 | m/z 322.9 → 230.8 |

Molecular Dissociation & Pharmacokinetics

Upon oral administration, choline fenofibrate does not circulate intact. It completely dissociates in the aqueous environment of the gastrointestinal tract and plasma into choline (a ubiquitous dietary nutrient) and fenofibric acid (the pharmacologically active moiety)[8]. Therefore, bioanalytical assays strictly measure fenofibric acid in plasma, utilizing fenofibric acid-d6 (derived from the dissociation of the spiked **choline fenofibrate-d6** standard) as the internal standard.



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Fig 1. Dissociation of choline fenofibrate and subsequent PPAR α activation pathway.

Bioanalytical Methodology: LC-MS/MS Protocol

To quantify fenofibric acid in human plasma, a self-validating LC-MS/MS protocol utilizing the d6 internal standard is required. The following methodology ensures high recovery, minimal matrix effects, and strict adherence to FDA/EMA bioanalytical validation guidelines[1, 3].

Rationale for Experimental Choices

- **Extraction Method:** Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) cartridges is preferred over simple protein precipitation. **Causality:** Fenofibric acid is highly protein-bound (>99%). SPE aggressively disrupts these binding interactions and removes endogenous phospholipids that cause ion suppression in the MS source.
- **Ionization Mode:** Electrospray Ionization in Negative Mode (ESI-). **Causality:** The carboxylic acid group on fenofibric acid readily deprotonates to form a stable $[M-H]^-$ ion, yielding vastly superior signal-to-noise ratios compared to positive ion mode.

Step-by-Step Workflow

Step 1: Standard & IS Preparation

- Prepare a primary stock solution of unlabeled fenofibric acid (1.0 mg/mL) in methanol.
- Prepare the internal standard (IS) stock using **Choline Fenofibrate-d6** (equivalent to 1.0 mg/mL of fenofibric acid-d6) in methanol.
- Dilute the IS stock in 50% methanol/water to create a working IS solution of 5.0 µg/mL.

Step 2: Sample Spiking & Pre-treatment

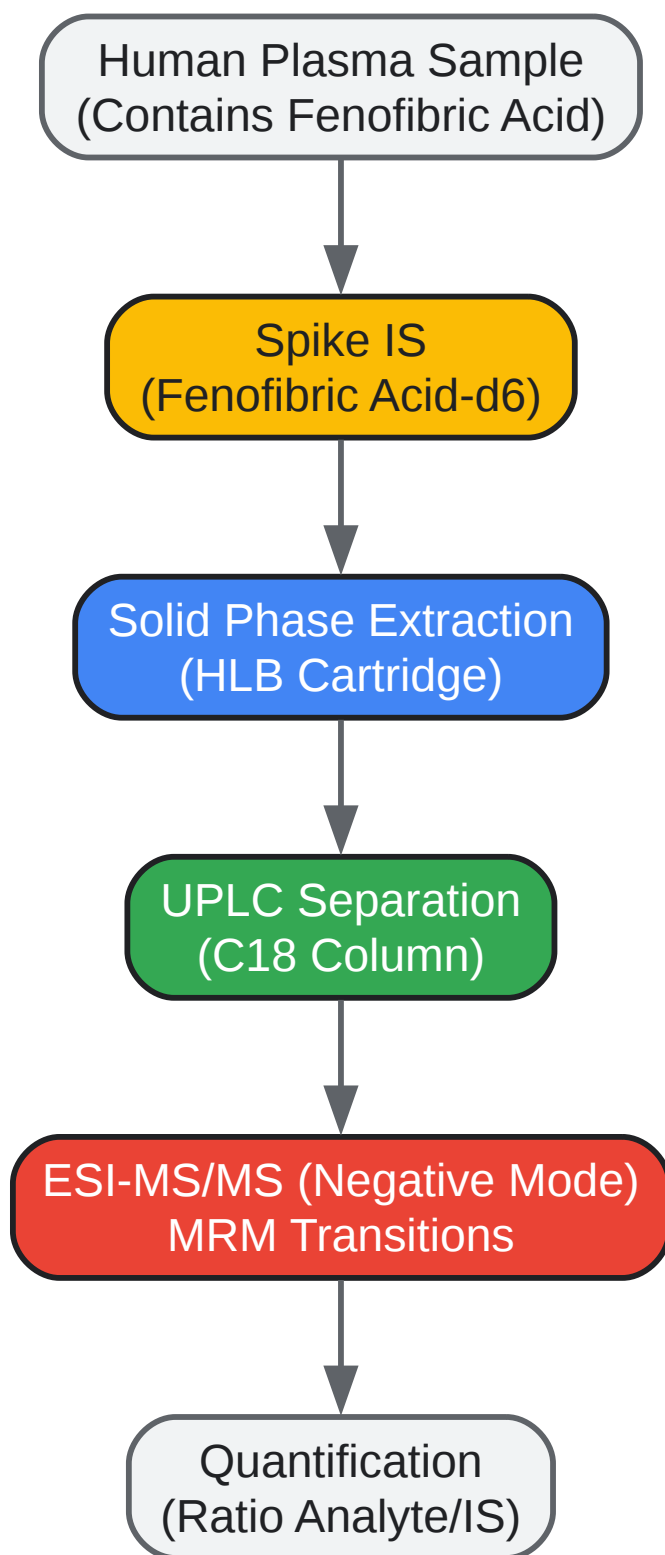
- Aliquot 100 µL of human K₂EDTA plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution (fenofibric acid-d6) and vortex for 10 seconds.
- Add 100 µL of 2% orthophosphoric acid to disrupt protein binding and acidify the sample, ensuring the carboxylic acid moiety remains unionized for optimal SPE retention.

Step 3: Solid Phase Extraction (SPE)

- Condition a polymeric HLB 30 mg/1 mL cartridge with 1 mL methanol, followed by 1 mL MS-grade water.
- Load the acidified plasma sample onto the cartridge.
- Wash with 1 mL of 5% methanol in water to remove hydrophilic matrix components.
- Elute the analytes with 1 mL of 100% acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Step 4: UPLC-MS/MS Analysis

- Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run an isocratic mobile phase of 0.1% Formic Acid in Water : Acetonitrile (35:65, v/v) at a flow rate of 0.4 mL/min.
- Detection: Monitor the eluents using a triple quadrupole mass spectrometer in MRM negative mode.
 - Analyte (Fenofibric Acid):m/z 317.1 → 230.9 (Loss of CO₂ and propene).
 - Internal Standard (Fenofibric Acid-d6):m/z 322.9 → 230.8.



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Fig 2. LC-MS/MS bioanalytical workflow using fenofibric acid-d6 internal standard.

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